Actinonin

Description

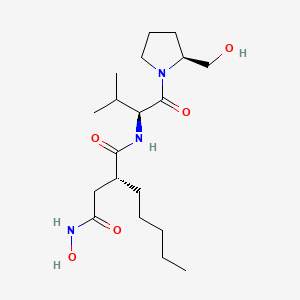

natural hydroxamic acid, pseudopeptide antibiotic isolated from Streptomyces species; structure

Structure

3D Structure

Properties

IUPAC Name |

(2R)-N'-hydroxy-N-[(2S)-1-[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]-2-pentylbutanediamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H35N3O5/c1-4-5-6-8-14(11-16(24)21-27)18(25)20-17(13(2)3)19(26)22-10-7-9-15(22)12-23/h13-15,17,23,27H,4-12H2,1-3H3,(H,20,25)(H,21,24)/t14-,15+,17+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJLATMLVMSFZBN-VYDXJSESSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(CC(=O)NO)C(=O)NC(C(C)C)C(=O)N1CCCC1CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC[C@H](CC(=O)NO)C(=O)N[C@@H](C(C)C)C(=O)N1CCC[C@H]1CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H35N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70928580 | |

| Record name | Actinonin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70928580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

385.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13434-13-4 | |

| Record name | Actinonin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13434-13-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Actinonin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013434134 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-[(Formyl-Hydroxy-Amino)-Methyl]-Heptanoic Acid [1-(2-Hydroxymethyl-Pyrrolidine-1-Carbonyl)-2-Methyl-Propyl]-Amide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04310 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Actinonin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70928580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ACTINONIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P18SPA8N0K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to Actinonin: Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of actinonin. The information is intended for researchers, scientists, and professionals involved in drug development and discovery.

Chemical Structure and Identification

This compound is a naturally occurring hydroxamate-based pseudopeptide antibiotic. Its systematic IUPAC name is (2R)-N4-hydroxy-N1-{(2S)-1-[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl}-2-pentylbutanediamide[1]. The stereochemistry of this compound is critical for its biological activity.

The chemical structure of this compound is characterized by a hydroxamic acid moiety, which is essential for its metal-chelating properties and inhibitory activity against metalloenzymes. It also contains a pentyl group, a valine residue, and a prolinol moiety[1].

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| CAS Number | 13434-13-4[1][2] |

| Molecular Formula | C₁₉H₃₅N₃O₅[1][2][3] |

| Molecular Weight | 385.50 g/mol [2][4] |

| InChI | InChI=1S/C19H35N3O5/c1-4-5-6-8-14(11-16(24)21-27)18(25)20-17(13(2)3)19(26)22-10-7-9-15(22)12-23/h13-15,17,23,27H,4-12H2,1-3H3,(H,20,25)(H,21,24)/t14-,15+,17+/m1/s1[1][3] |

| SMILES | CCCCC--INVALID-LINK--NO)C(=O)N--INVALID-LINK--C)C(=O)N1CCC[C@H]1CO[3] |

Physicochemical Properties

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Physical State | Solid, powder[4] |

| Solubility | Soluble in ethanol (50 mg/mL), DMSO, and DMF[2][4] |

| Storage Temperature | -20°C[2][4] |

Biological Activity and Mechanism of Action

This compound exhibits a broad spectrum of biological activities, including antibacterial, antifungal, and antitumor properties. Its primary mechanism of action is the inhibition of metalloenzymes, particularly those containing a zinc ion in their active site.

Antibacterial Activity

This compound's antibacterial effects are primarily attributed to its potent inhibition of peptide deformylase (PDF), a crucial enzyme in bacterial protein synthesis[1]. PDF is responsible for removing the formyl group from the N-terminal methionine of newly synthesized polypeptides in bacteria. Inhibition of this enzyme leads to the accumulation of formylated proteins, ultimately resulting in bacterial growth arrest.

Table 3: In Vitro Inhibitory Activity of this compound against Peptide Deformylase (PDF)

| Target Enzyme | Organism | IC₅₀ (nM) | Kᵢ (nM) |

| Peptide Deformylase | - | - | 0.28 |

| Zn-PDF | E. coli | 90 | - |

| Ni-PDF | E. coli | 3 | - |

| Fe-PDF | E. coli | 0.8 | - |

| Ni-PDF | S. aureus | 11 | - |

| Human PDF (HsPDF) | Homo sapiens | 43 | - |

Table 4: Minimum Inhibitory Concentrations (MIC) of this compound against Various Bacteria

| Bacterial Strain | MIC (µg/mL) |

| Staphylococcus aureus | 8-16 |

| Streptococcus pyogenes | 8 |

| Streptococcus epidermidis | 2-4 |

Antitumor Activity

The antitumor properties of this compound are linked to its ability to induce apoptosis (programmed cell death) in cancer cells. This is primarily achieved through the inhibition of mitochondrial peptide deformylase (HsPDF), leading to mitochondrial dysfunction. The inhibition of this enzyme in the mitochondria of tumor cells triggers the intrinsic apoptotic pathway.

Key events in this compound-induced apoptosis include the depolarization of the mitochondrial membrane, a decrease in cellular ATP levels, and the activation of caspases, particularly caspase-3 and -7.

Table 5: In Vitro Cytotoxic Activity of this compound against Human Tumor Cell Lines

| Cell Line | Cancer Type | IC₅₀ (µM) |

| Raji | Burkitt's lymphoma | 4 |

| MDA-MB-468 | Breast cancer | 6.9 |

| PC3 | Prostate cancer | 12.8 |

| SK-LC-19 | Lung cancer | 16.6 |

| HeLa | Cervical cancer | 27.4 |

| HT-1080 | Fibrosarcoma | 15.7 |

| AL67 | - | 49.3 |

Inhibition of Other Metalloproteinases

This compound also exhibits inhibitory activity against other metalloproteinases, including matrix metalloproteinases (MMPs) and aminopeptidases.

Table 6: Inhibitory Activity of this compound against various Metalloproteinases

| Enzyme | Kᵢ (nM) |

| MMP-1 | 300 |

| MMP-3 | 1700 |

| MMP-8 | 190 |

| MMP-9 | 330 |

| Meprin α | 20 |

Experimental Protocols

Peptide Deformylase (PDF) Inhibition Assay

A common method to determine the inhibitory activity of compounds against PDF is a colorimetric assay using a synthetic substrate.

Methodology:

-

Reagents:

-

Purified peptide deformylase enzyme.

-

Substrate: e.g., formyl-Met-Ala-Ser.

-

Coupling enzyme: e.g., aminopeptidase.

-

Detection reagent: e.g., fluorescamine.

-

Assay buffer: e.g., HEPES buffer at pH 7.4.

-

This compound (or other inhibitors) dissolved in DMSO.

-

-

Procedure:

-

The assay is typically performed in a 96-well plate format.

-

A reaction mixture containing the PDF enzyme and the substrate in the assay buffer is prepared.

-

Varying concentrations of this compound are added to the wells.

-

The reaction is incubated at a controlled temperature (e.g., 37°C) for a specific duration (e.g., 30 minutes).

-

The coupling enzyme (aminopeptidase) is added to cleave the deformylated product, releasing a free amino group.

-

Fluorescamine is then added, which reacts with the primary amine to produce a fluorescent product.

-

The fluorescence intensity is measured using a plate reader.

-

The IC₅₀ value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standard procedure to determine the MIC of an antimicrobial agent.

Methodology:

-

Materials:

-

Bacterial culture in logarithmic growth phase.

-

Appropriate broth medium (e.g., Mueller-Hinton Broth).

-

This compound stock solution.

-

96-well microtiter plates.

-

-

Procedure:

-

A serial two-fold dilution of this compound is prepared in the broth medium directly in the wells of the 96-well plate.

-

Each well is then inoculated with a standardized suspension of the test bacterium.

-

Positive (bacteria and broth, no this compound) and negative (broth only) controls are included.

-

The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours).

-

The MIC is determined as the lowest concentration of this compound that completely inhibits visible growth of the bacterium.

-

Apoptosis and Mitochondrial Membrane Potential Assay

The effect of this compound on mitochondrial membrane potential can be assessed using fluorescent dyes.

Methodology:

-

Cell Culture:

-

Human tumor cell lines are cultured in appropriate media.

-

-

Treatment:

-

Cells are treated with varying concentrations of this compound for different time periods.

-

-

Staining:

-

A fluorescent dye that accumulates in mitochondria based on the membrane potential (e.g., TMRM - Tetramethylrhodamine, Methyl Ester) is added to the cells.

-

-

Analysis:

-

The fluorescence intensity is measured using flow cytometry or fluorescence microscopy. A decrease in fluorescence indicates mitochondrial membrane depolarization, a hallmark of apoptosis.

-

Signaling Pathway

The primary signaling pathway for this compound-induced apoptosis in tumor cells is the intrinsic or mitochondrial pathway.

References

Actinonin: A Comprehensive Technical Guide to a Natural Hydroxamic Acid Antibiotic

For Researchers, Scientists, and Drug Development Professionals

Abstract

Actinonin is a naturally occurring hydroxamic acid-containing pseudopeptide antibiotic originally isolated from Streptomyces species.[1][2] It has garnered significant scientific interest due to its potent and broad-spectrum antibacterial activity, which is primarily attributed to its inhibition of peptide deformylase (PDF), an essential bacterial enzyme.[3][4] This technical guide provides an in-depth overview of this compound, including its mechanism of action, biosynthetic pathway, quantitative efficacy data, and relevant experimental protocols. The information is tailored for researchers, scientists, and professionals involved in drug discovery and development, offering a foundational understanding of this compound as a lead compound for novel antimicrobial agents.

Introduction

The rise of antibiotic-resistant bacteria poses a significant threat to global health, necessitating the discovery and development of novel antimicrobial agents with unique mechanisms of action. This compound, a naturally occurring antibiotic, represents a promising candidate in this endeavor.[3][5] Its primary mode of action involves the potent and reversible inhibition of peptide deformylase (PDF), a critical metalloenzyme in bacterial protein synthesis.[3][6] This enzyme is responsible for the removal of the N-formyl group from the N-terminal methionine of newly synthesized polypeptides, a crucial step for protein maturation in bacteria.[7][8] The absence of a cytosolic counterpart in human cells makes bacterial PDF an attractive and selective target for antibiotic development.[9][10]

Beyond its antibacterial properties, this compound has also demonstrated inhibitory activity against other metalloenzymes, including aminopeptidases and matrix metalloproteinases (MMPs).[6] Furthermore, it has been shown to inhibit the human mitochondrial peptide deformylase (HsPDF), leading to antiproliferative and pro-apoptotic effects in various cancer cell lines.[9][11] This dual activity highlights the potential of this compound and its derivatives in both infectious disease and oncology research.

Mechanism of Action

This compound's primary mechanism of antibacterial action is the potent inhibition of peptide deformylase (PDF).[3][4] The hydroxamate moiety within this compound's structure is crucial for its inhibitory activity, acting as a chelating group that binds to the active site metal ion (typically Fe²⁺, Zn²⁺, or Ni²⁺) of the PDF enzyme.[5][7] This binding is characterized by a slow, tight-binding inhibition mechanism.[8][12] The inhibition process is described as a two-step mechanism: an initial rapid formation of an enzyme-inhibitor complex (EI), followed by a slower conformational change that results in a much more stable, tightly bound complex (EI*).[8][13] This leads to a very slow dissociation of the inhibitor from the enzyme, contributing to its potent inhibitory effect.[8]

By inhibiting PDF, this compound prevents the deformylation of nascent polypeptide chains. This results in the accumulation of N-formylated proteins, which are largely non-functional and can trigger cellular stress responses, ultimately leading to the cessation of bacterial growth (bacteriostatic effect).[1][3]

In human cells, this compound targets the mitochondrial peptide deformylase (HsPDF).[11] Inhibition of HsPDF disrupts mitochondrial protein synthesis, leading to mitochondrial membrane depolarization, ATP depletion, and ultimately, apoptosis in cancer cells.[11][14]

Quantitative Data

The efficacy of this compound has been quantified against various bacterial species and enzymatic targets. The following tables summarize key quantitative data from published literature.

Table 1: Minimum Inhibitory Concentrations (MIC) of this compound against Various Bacterial Strains

| Bacterial Strain | Gram Staining | MIC (µg/mL) | Reference |

| Staphylococcus aureus | Gram-positive | 8 - 16 | [6] |

| Streptococcus pyogenes | Gram-positive | 8 | [6] |

| Streptococcus epidermidis | Gram-positive | 2 - 4 | [6] |

| Haemophilus influenzae | Gram-negative | 1 - 2 | [6] |

| Moraxella catarrhalis | Gram-negative | 0.5 | [6] |

| Neisseria gonorrhoeae | Gram-negative | 1 - 4 | [6] |

| Salmonella Typhimurium | Gram-negative | ≤0.768 | [15] |

| Vibrio vulnificus | Gram-negative | ≤0.192 | [15] |

Table 2: Inhibitory Activity (IC50 and Ki) of this compound against Peptide Deformylases (PDFs)

| Enzyme Source | Metal Ion | IC50 (nM) | Ki (nM) | Reference |

| Escherichia coli PDF | Zn²⁺ | 90 | - | [3][6] |

| Escherichia coli PDF | Ni²⁺ | 3 | - | [3][6] |

| Escherichia coli PDF | Fe²⁺ | 0.8 | - | [3][6] |

| Staphylococcus aureus PDF | Ni²⁺ | 11 | 0.28 | [3][6] |

| Human (HsPDF) | Co²⁺ | 43 | - | [9] |

Table 3: Inhibitory Activity (Ki) of this compound against Other Metalloproteinases

| Enzyme | Ki (nM) | Reference |

| MMP-1 | 300 | [6] |

| MMP-3 | 1700 | [6] |

| MMP-8 | 190 | [6] |

| MMP-9 | 330 | [6] |

| Meprin α | 20 | [6] |

Biosynthesis of this compound

The biosynthetic gene cluster for this compound has been identified and characterized.[16] The biosynthesis involves a non-ribosomal peptide synthetase (NRPS) system. A key step in the formation of the pharmacologically active hydroxamate "warhead" is an N-hydroxylation reaction catalyzed by an AurF-like oxygenase, designated ActI.[16][17] The biosynthesis begins with octenoyl-CoA, which undergoes a series of modifications to form the N-hydroxy-2-pentyl-succinamic acid moiety that is characteristic of this compound.[17]

Experimental Protocols

The following sections provide generalized methodologies for key experiments cited in the literature for the characterization of this compound.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC of this compound against various bacterial strains is typically determined using the broth microdilution method.[15]

-

Preparation of Bacterial Inoculum: Bacterial strains are cultured overnight in appropriate broth media. The cultures are then diluted to a standardized concentration (e.g., 1 x 10⁵ CFU/mL).

-

Preparation of this compound Dilutions: A stock solution of this compound is serially diluted in a 96-well microtiter plate to obtain a range of concentrations.

-

Inoculation and Incubation: The diluted bacterial inoculum is added to each well of the microtiter plate containing the this compound dilutions. The plate is then incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

-

Determination of MIC: The MIC is defined as the lowest concentration of this compound that completely inhibits visible bacterial growth.[18]

Peptide Deformylase (PDF) Inhibition Assay

The inhibitory activity of this compound against PDF can be measured using a coupled enzyme assay.

-

Assay Components: The assay mixture typically contains the PDF enzyme, a synthetic peptide substrate (e.g., formyl-Met-Ala-Ser), and a coupling enzyme such as formate dehydrogenase (FDH). NAD⁺ is also included as a cofactor for FDH.

-

Reaction Initiation: The reaction is initiated by the addition of the peptide substrate. The PDF enzyme removes the formyl group from the substrate, releasing formate.

-

Coupled Reaction: The released formate is then oxidized by FDH, which is coupled to the reduction of NAD⁺ to NADH.

-

Measurement: The rate of NADH formation is monitored by measuring the increase in absorbance at 340 nm.

-

Inhibition Studies: To determine the IC50 value, the assay is performed in the presence of varying concentrations of this compound. The percentage of inhibition is calculated, and the IC50 is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Visualizations

Diagrams of Signaling Pathways and Workflows

Caption: Mechanism of action of this compound in bacteria.

Caption: Mechanism of action of this compound in human cancer cells.

Caption: Experimental workflow for MIC determination.

Conclusion

This compound stands out as a well-characterized natural product with significant potential for the development of new therapeutics. Its potent inhibition of the essential bacterial enzyme peptide deformylase provides a clear mechanism of action and a strong rationale for its use as a scaffold for novel antibiotic design. The availability of quantitative data on its efficacy and a growing understanding of its biosynthesis further support its development. Moreover, its activity against human mitochondrial PDF opens up avenues for its exploration as an anticancer agent. This technical guide provides a solid foundation for researchers and drug development professionals to further investigate and harness the therapeutic potential of this compound and its analogs.

References

- 1. microbiologyresearch.org [microbiologyresearch.org]

- 2. bioaustralis.com [bioaustralis.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. pharmacophorejournal.com [pharmacophorejournal.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. journals.asm.org [journals.asm.org]

- 8. Mechanism of time-dependent inhibition of polypeptide deformylase by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A new human peptide deformylase inhibitable by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The crystal structures of four peptide deformylases bound to the antibiotic this compound reveal two distinct types: a platform for the structure-based design of antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. JCI - Human mitochondrial peptide deformylase, a new anticancer target of this compound-based antibiotics [jci.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

- 14. Human mitochondrial peptide deformylase, a new anticancer target of this compound-based antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Characterization and evaluation of antimicrobial activity of this compound against foodborne pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Characterization of the this compound Biosynthetic Gene Cluster - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. idexx.dk [idexx.dk]

Actinonin's Role as an Apoptosis Inducer in Cancer Cells: A Technical Guide

Executive Summary: Actinonin, a naturally derived antibiotic, has demonstrated significant antiproliferative and pro-apoptotic activity across a range of human cancer cell lines. Its primary mechanism of action involves the inhibition of human mitochondrial peptide deformylase (HsPDF), a crucial enzyme for mitochondrial protein synthesis. This inhibition triggers a cascade of events including mitochondrial dysfunction, depletion of cellular ATP, and activation of the intrinsic apoptotic pathway, culminating in cancer cell death. This document provides a comprehensive technical overview of this compound's mechanism, quantitative efficacy, relevant signaling pathways, and detailed experimental protocols for its study, intended for researchers and drug development professionals in oncology.

Core Mechanism of Action: Targeting Mitochondrial Function

This compound exerts its anticancer effects primarily by targeting a fundamental cellular process within the mitochondria. Unlike many chemotherapeutics that directly damage DNA, this compound's approach is more targeted towards the bioenergetic and protein synthesis machinery of cancer cells.

Inhibition of Mitochondrial Peptide Deformylase (HsPDF)

The principal molecular target of this compound in human cells is the mitochondrial enzyme Peptide Deformylase (HsPDF).[1][2] HsPDF is responsible for removing the N-terminal formyl group from newly synthesized mitochondrial proteins, a critical step in their maturation and function.[1] By inhibiting HsPDF, this compound disrupts the normal processing of essential mitochondrial proteins, leading to widespread mitochondrial dysfunction.[1][3] Notably, HsPDF is often overexpressed in various cancers, including breast, colon, and lung cancer, presenting a potential therapeutic window for targeted inhibition.[2]

Induction of the Intrinsic Apoptotic Pathway

The disruption of mitochondrial homeostasis is a potent trigger for the intrinsic (or mitochondrial) pathway of apoptosis. This compound-induced inhibition of HsPDF leads to several key downstream events:

-

Mitochondrial Membrane Depolarization: A key early indicator of mitochondrial toxicity is the loss of the mitochondrial membrane potential (ΔΨm).[1] Treatment with this compound causes a time- and dose-dependent depolarization of the mitochondrial membrane.[1]

-

ATP Depletion: As a direct consequence of mitochondrial dysfunction, cellular ATP levels are significantly depleted in this compound-treated cancer cells.[1][3]

-

Caspase Activation: The mitochondrial damage ultimately leads to the activation of the caspase cascade, a family of proteases that execute the apoptotic program. Specifically, this compound treatment results in a significant increase in the activity of effector caspases, such as caspase-3 and caspase-7.[4] The induction of apoptosis can be blocked by pan-caspase inhibitors like Z-VAD-FMK, confirming the central role of this pathway.[4]

While some early studies investigated this compound as an inhibitor of CD13/aminopeptidase N (APN), subsequent research has shown that its antiproliferative and apoptotic effects are not mediated by CD13/APN inhibition.[5][6]

Quantitative Efficacy of this compound

This compound demonstrates a concentration-dependent inhibitory effect on the proliferation of cancer cells, often with greater potency compared to non-cancerous cell lines.[2][7]

Table 1: IC50 Values of this compound in Human Cancer Cell Lines

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The data below summarizes the IC50 values for this compound across various cancer cell lines.

| Cell Line | Cancer Type | IC50 Value | Citation(s) |

| HT-29 | Colon Cancer | 17.3 µM | [2][7] |

| Hs578T | Breast Cancer | 19.3 µM | [2][7] |

| PC-3 | Prostate Cancer | 113.5 µM | [2][7] |

| NB4 | Human Leukemia | ~2-5 µg/mL | [5][6] |

| HL60 | Human Leukemia | ~2-5 µg/mL | [5][6] |

| Raji | Human Lymphoma | 4.0 µM | [3] |

| MDA-MB-468 | Breast Cancer | 6.9 µM | [3] |

| HeLa | Cervical Cancer | 27.4 µM | [3] |

| HT-1080 | Fibrosarcoma | 15.7 µM | [3] |

Table 2: Apoptosis Rates Induced by this compound

The percentage of cells undergoing apoptosis following treatment provides a direct measure of the drug's cell-killing efficacy.

| Cell Line(s) | Cancer Type | Apoptosis Rate | Measurement Method | Citation(s) |

| HL60, NB4 | Human Leukemia | 20-35% | Intracellular Flow Cytometry | [5][6] |

| Daudi | Human Lymphoma | ~7% | Annexin V Staining | [1] |

Signaling Pathways and Experimental Workflows

Visualizing the molecular pathways and experimental procedures is crucial for understanding the complex processes involved in this compound-induced apoptosis.

Signaling Pathway of this compound-Induced Apoptosis

Caption: Core signaling cascade initiated by this compound.

Experimental Workflows

The following diagrams illustrate standard workflows for assessing apoptosis and related protein expression changes.

Caption: Flow cytometry workflow for apoptosis detection.

Caption: Workflow for analyzing apoptosis-related proteins.

Detailed Experimental Protocols

The following protocols are generalized methodologies based on standard laboratory practices cited in the literature for studying this compound's effects.

Cell Proliferation Assay (e.g., CyQUANT® Assay)

This assay measures cell proliferation based on the quantification of cellular DNA content using a fluorescent dye.

-

Cell Seeding: Seed cells in a 96-well microplate at a density of 2,000-5,000 cells per well and allow them to adhere overnight.

-

Treatment: Treat cells with a serial dilution of this compound (e.g., 0-250 µM) for a specified period (e.g., 96 hours).[2] Include untreated and vehicle-only controls.

-

Lysis and Staining: Remove the culture medium. Freeze the plate at -80°C. Thaw the plate at room temperature and add the CyQUANT GR dye/cell-lysis buffer to each well.

-

Incubation: Incubate for 5 minutes at room temperature, protected from light.

-

Fluorescence Measurement: Measure the fluorescence of each well using a microplate reader with excitation at ~480 nm and emission detection at ~520 nm.

-

Data Analysis: Calculate the percentage of viable cells relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Apoptosis Detection by Annexin V/PI Staining and Flow Cytometry

This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[8][9]

-

Cell Culture: Culture cells to ~70-80% confluency and treat with the desired concentration of this compound for the appropriate time (e.g., 24-48 hours).

-

Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use trypsin and neutralize with serum-containing media. Centrifuge the cell suspension at 300 x g for 5 minutes.

-

Washing: Discard the supernatant and wash the cell pellet twice with cold PBS.

-

Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.

-

Staining: Add 5 µL of FITC-conjugated Annexin V and 1 µL of Propidium Iodide (PI) working solution (100 µg/mL). Gently vortex the cells.

-

Incubation: Incubate the mixture for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze immediately by flow cytometry.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Western Blotting for Apoptosis-Related Proteins

This technique is used to detect changes in the expression levels of key apoptotic proteins (e.g., caspases, Bcl-2 family members).[10]

-

Cell Lysis: After this compound treatment, wash cells with cold PBS and lyse them in RIPA buffer containing a protease inhibitor cocktail.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

Sample Preparation: Mix 20-40 µg of protein from each sample with Laemmli sample buffer and boil at 95°C for 5 minutes.

-

SDS-PAGE: Load the samples onto a polyacrylamide gel and separate the proteins by electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) to prevent non-specific antibody binding.

-

Antibody Incubation: Incubate the membrane with a primary antibody specific for the target protein (e.g., anti-cleaved caspase-3, anti-Bcl-2, anti-Bax) overnight at 4°C.

-

Washing and Secondary Antibody: Wash the membrane three times with TBST. Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After further washes, add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an imaging system. Use a loading control like β-actin to ensure equal protein loading.[10]

Measurement of Mitochondrial Membrane Potential (JC-1 Assay)

The JC-1 dye is a lipophilic, cationic dye that exhibits potential-dependent accumulation in mitochondria.

-

Cell Treatment: Treat cells with this compound in a suitable culture plate (e.g., 6-well or 96-well black-walled plate).

-

JC-1 Staining: Remove the medium and incubate the cells with JC-1 staining solution (typically 5-10 µg/mL) for 15-30 minutes at 37°C.

-

Washing: Wash cells twice with PBS or assay buffer.

-

Analysis: Analyze the cells using a fluorescence microscope, plate reader, or flow cytometer. In healthy cells with high mitochondrial potential, JC-1 forms aggregates that fluoresce red (~590 nm). In apoptotic cells with low potential, JC-1 remains in its monomeric form and fluoresces green (~529 nm).[1] The ratio of red to green fluorescence is used to quantify the change in membrane potential.

References

- 1. Human mitochondrial peptide deformylase, a new anticancer target of this compound-based antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Overexpression of peptide deformylase in breast, colon, and lung cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound induces apoptosis in U937 leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Antitumor activity of this compound in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. kumc.edu [kumc.edu]

- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Optimization of a Western blot protocol for the detection of low levels of tissue factor in human cells - PMC [pmc.ncbi.nlm.nih.gov]

Actinonin's Inhibitory Effects on Matrix Metalloproteinases: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the inhibitory effects of actinonin on matrix metalloproteinases (MMPs). It covers the mechanism of action, quantitative inhibition data, detailed experimental protocols, and relevant biological pathways, designed to serve as a comprehensive resource for professionals in the field of pharmacology and drug development.

Introduction: this compound as an MMP Inhibitor

This compound is a naturally occurring pseudotripeptide antibiotic originally isolated from Streptomyces species. While initially studied for its antibacterial properties, subsequent research has revealed its potent inhibitory activity against a class of zinc-dependent endopeptidases known as matrix metalloproteinases (MMPs). MMPs are crucial enzymes involved in the degradation and remodeling of the extracellular matrix (ECM), playing pivotal roles in both normal physiological processes like wound healing and tissue development, and pathological conditions such as cancer metastasis, arthritis, and cardiovascular diseases. The dysregulation of MMP activity is a hallmark of many diseases, making them a significant target for therapeutic intervention. This compound's ability to broadly inhibit MMPs has positioned it as a valuable tool for research and a potential scaffold for the development of novel therapeutics.

Mechanism of Action: Zinc Chelation

The inhibitory activity of this compound against MMPs is primarily attributed to its hydroxamate functional group (-CONHOH). This group acts as a powerful chelating agent for the catalytic zinc ion (Zn²⁺) located within the active site of the MMP enzyme.

The MMP active site contains a conserved motif where three histidine residues coordinate the catalytic zinc ion. This zinc ion is essential for polarizing a water molecule that initiates the hydrolysis of the peptide bonds in substrate proteins. This compound functions as a competitive inhibitor by displacing this water molecule and binding directly to the zinc ion in a bidentate manner through the oxygen atoms of its hydroxamate group. This strong interaction effectively blocks the active site, preventing substrate binding and subsequent proteolytic activity.

Quantitative Inhibition Data

This compound has been characterized as a broad-spectrum inhibitor of several MMPs. The inhibitory potency is typically quantified by the inhibition constant (Kᵢ), which represents the concentration of the inhibitor required to produce half-maximum inhibition. A lower Kᵢ value indicates a higher binding affinity and more potent inhibition.

| MMP Target | Common Name | Kᵢ (nM) | Reference |

| MMP-1 | Collagenase-1 | 300 | Wahl, R.C., et al. (1995). Bioorganic & Medicinal Chemistry Letters.[1] |

| MMP-3 | Stromelysin-1 | 1700 | Wahl, R.C., et al. (1995). Bioorganic & Medicinal Chemistry Letters.[1][2] |

| MMP-8 | Collagenase-2 | 190 (130) | Wahl, R.C., et al. (1995). Bioorganic & Medicinal Chemistry Letters.[1][2] (Value discrepancy in sources) |

| MMP-9 | Gelatinase B | 330 | Wahl, R.C., et al. (1995). Bioorganic & Medicinal Chemistry Letters.[1][2] |

Note: Some sources cite a Kᵢ of 130 nM for MMP-8 from the same primary literature.

Post-Transcriptional Regulation: Inhibition of Pro-MMP-2 Activation

While this compound directly inhibits active MMPs, it also affects the MMP activation cascade. One of the key pathways for the activation of pro-MMP-2 (the inactive zymogen of MMP-2) involves Membrane Type 1 MMP (MT1-MMP, also known as MMP-14). Studies have shown that this compound inhibits the MT1-MMP-mediated activation of pro-MMP-2.[3] This effect is post-transcriptional, as this compound does not appear to suppress the gene expression of MT1-MMP itself.[3]

The activation process on the cell surface is complex:

-

An MT1-MMP molecule binds to a Tissue Inhibitor of Metalloproteinase-2 (TIMP-2).

-

This MT1-MMP/TIMP-2 complex then acts as a receptor, binding pro-MMP-2.

-

A second, adjacent TIMP-2-free MT1-MMP molecule then cleaves the pro-domain of the captured pro-MMP-2, leading to its activation.

This compound can directly inhibit the proteolytic activity of the TIMP-2-free MT1-MMP, thereby preventing the cleavage and subsequent activation of pro-MMP-2.[3]

Experimental Protocols

This section provides detailed methodologies for assessing the inhibitory effects of this compound on MMPs.

Protocol: Fluorometric Assay for IC₅₀ Determination

This protocol describes a general method for determining the half-maximal inhibitory concentration (IC₅₀) of this compound against a purified MMP using a quenched fluorescent substrate.

1. Materials and Reagents:

-

Recombinant active human MMP (e.g., MMP-9)

-

This compound stock solution (e.g., 10 mM in DMSO)

-

Assay Buffer (e.g., 50 mM Tris, 10 mM CaCl₂, 150 mM NaCl, 0.05% Brij-35, pH 7.5)

-

Quenched fluorescent MMP substrate (e.g., FRET-based peptide substrate)

-

96-well black microplate

-

Fluorescence plate reader

2. Procedure:

-

Prepare Reagents: Thaw all reagents on ice. Prepare a dilution series of this compound in Assay Buffer. A typical final concentration range for testing might be 1 nM to 100 µM.

-

Enzyme Preparation: Dilute the active MMP enzyme to the desired working concentration (e.g., 1-5 nM final concentration) in cold Assay Buffer.

-

Assay Setup: In the 96-well plate, add the following to each well:

-

Inhibitor Wells: 5 µL of diluted this compound + 45 µL of diluted MMP enzyme.

-

Enzyme Control (No Inhibitor): 5 µL of Assay Buffer + 45 µL of diluted MMP enzyme.

-

Substrate Control (No Enzyme): 50 µL of Assay Buffer.

-

-

Pre-incubation: Mix the plate gently and pre-incubate at 37°C for 30 minutes to allow the inhibitor to bind to the enzyme.

-

Initiate Reaction: Add 50 µL of the MMP substrate solution (prepared in Assay Buffer to 2X the final desired concentration) to all wells to start the reaction.

-

Measurement: Immediately place the plate in a fluorescence reader pre-set to 37°C. Measure the fluorescence intensity kinetically (e.g., every 60 seconds for 30-60 minutes) at the appropriate excitation and emission wavelengths for the substrate.

-

Data Analysis:

-

Calculate the reaction rate (slope) for each well from the linear portion of the kinetic curve.

-

Subtract the slope of the substrate control from all other wells.

-

Calculate the percent inhibition for each this compound concentration relative to the enzyme control: % Inhibition = (1 - (Rate_Inhibitor / Rate_EnzymeControl)) * 100.

-

Plot the percent inhibition versus the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

-

Protocol: Gelatin Zymography for Assessing Pro-MMP-2 Activation

This protocol is used to visualize the effect of this compound on the activation of pro-MMP-2 in cell culture.

1. Materials and Reagents:

-

Cells capable of pro-MMP-2 activation (e.g., HT1080 fibrosarcoma cells or U87 glioblastoma cells)

-

Cell culture medium, serum-free medium, PBS

-

This compound

-

Phorbol 12-myristate 13-acetate (PMA) or Concanavalin A (ConA) to stimulate MMP expression/activation

-

SDS-PAGE reagents, including 10% polyacrylamide gels copolymerized with 0.1% (w/v) gelatin

-

Non-reducing sample buffer

-

Zymogram Renaturing Buffer (e.g., 2.5% Triton X-100 in water)

-

Zymogram Developing Buffer (e.g., 50 mM Tris-HCl, 200 mM NaCl, 5 mM CaCl₂, 0.02% Brij 35, pH 7.5)

-

Coomassie Brilliant Blue staining and destaining solutions

2. Procedure:

-

Cell Treatment: Plate cells and grow to ~80% confluency. Wash with PBS and replace the medium with serum-free medium. Treat cells with various concentrations of this compound for 1-2 hours.

-

Stimulation: Add a stimulating agent like PMA (10 ng/mL) or ConA to induce MMP expression and activation. Incubate for 24-48 hours.

-

Sample Collection: Collect the conditioned media. Centrifuge to remove cells and debris. Determine the total protein concentration of each sample for equal loading.

-

Electrophoresis: Mix samples with non-reducing sample buffer (do not boil). Load equal amounts of protein per lane onto the gelatin-containing polyacrylamide gel. Run the gel at 4°C.

-

Renaturation: After electrophoresis, wash the gel twice for 30 minutes each in Renaturing Buffer at room temperature with gentle agitation to remove SDS and allow enzymes to renature.

-

Enzyme Reaction: Incubate the gel in Developing Buffer at 37°C for 16-48 hours. This allows the gelatinases to digest the gelatin in the gel.

-

Staining and Visualization: Stain the gel with Coomassie Blue for 1 hour, followed by destaining. Areas of enzymatic activity will appear as clear bands against a blue background, corresponding to the molecular weights of pro- and active MMPs (e.g., pro-MMP-2 at ~72 kDa, active MMP-2 at ~62 kDa).

-

Analysis: Quantify the band intensity using densitometry to assess the reduction in pro-MMP-2 activation in this compound-treated samples compared to controls.

Conclusion

This compound demonstrates significant inhibitory potential against multiple matrix metalloproteinases, functioning primarily through chelation of the essential zinc ion in the enzyme's active site. Its ability to inhibit both soluble MMPs and the activation of membrane-bound MMPs, such as the MT1-MMP-mediated activation of pro-MMP-2, underscores its broad-spectrum activity. The quantitative data and detailed protocols provided in this guide offer a solid foundation for researchers investigating MMPs and for professionals exploring the therapeutic potential of hydroxamate-based inhibitors in diseases driven by excessive ECM degradation.

References

Methodological & Application

Application Notes and Protocols for In Vitro Actinonin Treatment

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the in vitro use of actinonin, a naturally occurring antibiotic with significant antitumor properties. This document outlines standard experimental protocols, summarizes key quantitative data, and visualizes the underlying mechanisms of action to facilitate the effective application of this compound in a research setting.

Introduction

This compound is an antibiotic agent that has demonstrated cytotoxic effects against a variety of tumor cell lines in vitro.[1][2] Its primary mechanism of action is the inhibition of peptide deformylase (PDF), a crucial enzyme for protein maturation in bacteria and, as more recently discovered, in human mitochondria.[3][4][5] This targeted action on mitochondrial protein synthesis leads to a cascade of events, including cell cycle arrest, mitochondrial dysfunction, and ultimately, apoptosis.[1][4][6] These characteristics make this compound a valuable tool for cancer research and a potential lead compound in drug development.

Mechanism of Action

This compound exerts its cytotoxic effects primarily through the inhibition of human mitochondrial peptide deformylase (HsPDF).[4][5] This inhibition disrupts the proper synthesis of mitochondrial proteins, leading to mitochondrial membrane depolarization and a subsequent depletion of ATP.[3][4] The disruption of mitochondrial function triggers intrinsic apoptotic pathways, characterized by the activation of caspases, DNA fragmentation, and phosphatidylserine exposure on the outer cell membrane.[7] Additionally, this compound has been shown to induce a G1 phase cell cycle arrest in several cancer cell lines.[1][6] While initially investigated as an inhibitor of aminopeptidase N (APN/CD13), studies have shown that its antitumor effects are independent of APN/CD13 inhibition.[1][8]

Quantitative Data Summary

The following tables summarize the in vitro efficacy of this compound across various human cancer cell lines. The IC50 values represent the concentration of this compound required to inhibit cell growth by 50%.

Table 1: IC50 Values of this compound in Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| Raji | Burkitt's Lymphoma | 4 | [3] |

| MDA-MB-468 | Breast Cancer | 6.9 | [3] |

| PC3 | Prostate Cancer | 12.8 | [3] |

| SK-LC-19 | Lung Cancer | 16.6 | [3] |

| HeLa | Cervical Cancer | 27.4 | [3] |

| HT-1080 | Fibrosarcoma | 15.7 | [3] |

| AL67 | - | 49.3 | [3] |

| Hs578T | Breast Cancer | 19.3 | [9] |

| HT-29 | Colon Cancer | 17.3 | [9] |

| PC-3 | Prostate Cancer | 113.5 | [9] |

| NB4 | Acute Promyelocytic Leukemia | ~5.2 - 13 µg/ml | [1] |

| HL60 | Acute Promyelocytic Leukemia | ~5.2 - 13 µg/ml | [1] |

| DAUDI | Burkitt's Lymphoma | ~5.2 - 13 µg/ml | [1] |

Note: IC50 values for NB4, HL60, and DAUDI cells were reported as 2-5 µg/ml. The conversion to µM is approximate, using a molecular weight of 385.5 g/mol .

Table 2: Inhibitory Constants (Ki) of this compound for Various Enzymes

| Enzyme | Ki (nM) | Reference |

| Peptide Deformylase (PDF) | 0.28 | [3] |

| MMP-1 | 300 | [3] |

| MMP-3 | 1700 | [3] |

| MMP-8 | 190 | [3] |

| MMP-9 | 330 | [3] |

| Meprin α | 20 | [3] |

Experimental Protocols

The following are detailed protocols for common in vitro assays to assess the effects of this compound.

Cell Culture and this compound Preparation

Materials:

-

Cancer cell line of interest

-

Appropriate cell culture medium (e.g., RPMI-1640, DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

This compound powder

-

Dimethyl sulfoxide (DMSO)

-

Phosphate Buffered Saline (PBS)

Protocol:

-

Culture cells in the recommended medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

Prepare a stock solution of this compound (e.g., 10 mM) by dissolving the powder in DMSO.

-

Store the stock solution at -20°C.

-

On the day of the experiment, dilute the this compound stock solution to the desired working concentrations using the appropriate cell culture medium. Ensure the final DMSO concentration in the culture does not exceed a non-toxic level (typically <0.1%).

Cell Viability and Proliferation Assay (MTT Assay)

Protocol:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Remove the medium and add fresh medium containing various concentrations of this compound (e.g., 0-250 µM).[9] Include a vehicle control (DMSO).

-

Incubate the plate for the desired time period (e.g., 24, 48, 72, or 96 hours).[9]

-

Add MTT solution (5 mg/ml in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

Protocol:

-

Seed cells in a 6-well plate and treat with this compound at the desired concentrations for a specified time (e.g., 24-48 hours).

-

Harvest the cells by trypsinization and wash with cold PBS.

-

Resuspend the cells in 1X Annexin V binding buffer.

-

Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.

-

Analyze the cells by flow cytometry. Quantify the percentage of apoptotic cells (Annexin V-positive). Studies have shown that this compound can induce apoptosis in 20-35% of treated cells.[1][6]

Cell Cycle Analysis

Protocol:

-

Seed cells and treat with this compound as described for the apoptosis assay.

-

Harvest and wash the cells with PBS.

-

Fix the cells in cold 70% ethanol overnight at -20°C.

-

Wash the cells with PBS and resuspend in a solution containing PI and RNase A.

-

Incubate for 30 minutes at 37°C.

-

Analyze the DNA content by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M). This compound has been observed to induce a G1 arrest.[1][6]

Mitochondrial Membrane Potential Assay

Protocol:

-

Culture cells and treat with varying concentrations of this compound.[4]

-

A positive control for maximal dissipation of mitochondrial membrane potential, such as the proton ionophore CCCP (carbonyl cyanide m-chlorophenylhydrazone), can be used.[4]

-

Stain the cells with a fluorescent dye that is sensitive to mitochondrial membrane potential, such as JC-1 or TMRM.

-

Analyze the fluorescence by flow cytometry or fluorescence microscopy. A decrease in the red/green fluorescence intensity ratio for JC-1 or a decrease in TMRM fluorescence indicates mitochondrial membrane depolarization.[4]

Troubleshooting and Considerations

-

Solubility: this compound is soluble in DMSO. Ensure complete dissolution before preparing working concentrations.

-

Toxicity of Vehicle: Keep the final concentration of DMSO in the cell culture medium low (typically below 0.1%) to avoid solvent-induced cytotoxicity.

-

Cell Line Variability: The sensitivity to this compound can vary significantly between different cell lines. It is recommended to perform a dose-response curve to determine the optimal concentration range for your specific cell line.

-

Time-Dependent Effects: The effects of this compound on cell viability, apoptosis, and cell cycle can be time-dependent. Consider performing a time-course experiment to identify the optimal treatment duration.

-

Off-Target Effects: While the primary target of this compound's anticancer activity is believed to be HsPDF, it can inhibit other enzymes at higher concentrations. Be mindful of potential off-target effects in your experimental design and data interpretation.

References

- 1. Antitumor activity of this compound in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. agscientific.com [agscientific.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Human mitochondrial peptide deformylase, a new anticancer target of this compound-based antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. JCI - Human mitochondrial peptide deformylase, a new anticancer target of this compound-based antibiotics [jci.org]

- 6. researchgate.net [researchgate.net]

- 7. This compound induces apoptosis in U937 leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. bioaustralis.com [bioaustralis.com]

- 9. researchgate.net [researchgate.net]

Application Notes and Protocols for Actinonin in Cell-Based Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

Actinonin is a naturally occurring hydroxamic acid-containing peptide mimetic with potent antibacterial and anticancer properties. Its primary mechanism of action in eukaryotic cells is the inhibition of mitochondrial peptide deformylase (HsPDF), an essential enzyme for mitochondrial protein synthesis.[1][2] Inhibition of HsPDF disrupts mitochondrial function, leading to a cascade of events culminating in apoptosis, or programmed cell death. These application notes provide detailed protocols for the preparation of this compound solutions and its use in common cell-based assays to evaluate its cytotoxic and pro-apoptotic effects.

Properties of this compound

A summary of the key physical and chemical properties of this compound is provided below.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₉H₃₅N₃O₅ | [2] |

| Molecular Weight | 385.5 g/mol | [2] |

| Appearance | White to off-white solid | |

| Solubility | Soluble in DMSO (≥ 50 mg/mL) and Ethanol (≥ 51 mg/mL) | [2] |

| Storage | Store solid at -20°C. Store stock solutions in aliquots at -20°C for up to 1 month or -80°C for up to 6 months. Avoid repeated freeze-thaw cycles. |

Preparation of this compound Solutions

Proper preparation of this compound solutions is critical for obtaining reproducible results in cell-based experiments. Due to its hydrophobic nature, this compound is typically dissolved in an organic solvent, such as dimethyl sulfoxide (DMSO), to create a high-concentration stock solution, which is then further diluted in cell culture medium to the desired working concentration.

Materials:

-

This compound powder

-

Anhydrous dimethyl sulfoxide (DMSO)

-

Sterile microcentrifuge tubes

-

Sterile, pyrogen-free water or phosphate-buffered saline (PBS)

-

Vortex mixer

-

Ultrasonic bath (optional)

Protocol for 10 mM Stock Solution:

-

Bring the this compound powder and DMSO to room temperature.

-

Calculate the required mass of this compound for your desired volume of 10 mM stock solution (Mass = 10 mmol/L * 385.5 g/mol * Volume in L). For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.855 mg of this compound.

-

Aseptically add the weighed this compound to a sterile microcentrifuge tube.

-

Add the calculated volume of DMSO to the tube.

-

Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming to 37°C or brief sonication can aid in dissolution.

-

Visually inspect the solution to ensure there are no visible particles.

-

Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.

-

Store the aliquots at -20°C or -80°C.

Preparation of Working Solutions:

Working solutions should be prepared fresh for each experiment by diluting the stock solution in the appropriate cell culture medium. It is crucial to ensure that the final concentration of DMSO in the culture medium is non-toxic to the cells, typically below 0.5%, and a vehicle control (medium with the same final concentration of DMSO) should always be included in experiments.[1]

Experimental Protocols

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

-

Cells of interest

-

96-well cell culture plates

-

Complete cell culture medium

-

This compound stock solution (10 mM in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Multichannel pipette

-

Microplate reader

Protocol:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

-

Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator to allow cells to attach.

-

Prepare serial dilutions of this compound in complete culture medium from your stock solution. A typical concentration range to test is 0.1 µM to 100 µM. Remember to include a vehicle control (medium with DMSO) and a no-treatment control.

-

Remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control medium.

-

Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO₂ incubator.[3]

-

After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

After the 4-hour incubation, add 100 µL of solubilization solution to each well.

-

Gently pipette up and down to dissolve the formazan crystals.

-

Read the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each treatment relative to the vehicle control and plot the results to determine the IC50 value (the concentration of this compound that inhibits cell growth by 50%).

Quantitative Data: IC50 Values of this compound in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| Raji | Burkitt's Lymphoma | 4 | [2] |

| MDA-MB-468 | Breast Cancer | 6.9 | [2] |

| PC3 | Prostate Cancer | 12.8 | [2] |

| SK-LC-19 | Lung Cancer | 16.6 | [2] |

| HeLa | Cervical Cancer | 27.4 | [2] |

| HT-1080 | Fibrosarcoma | 15.7 | [2] |

| AL67 | 49.3 | [2] | |

| NB4 | Acute Promyelocytic Leukemia | ~2-5 µg/mL (~5.2-13 µM) | [4] |

| HL60 | Acute Promyelocytic Leukemia | ~2-5 µg/mL (~5.2-13 µM) | [4] |

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Cells treated with this compound and control cells

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

Protocol:

-

Seed cells in 6-well plates and treat with various concentrations of this compound (e.g., 10 µM, 25 µM, 50 µM) for 24 to 48 hours. Include a vehicle control.

-

Harvest both adherent and floating cells by trypsinization and centrifugation.

-

Wash the cells twice with ice-cold PBS.

-

Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

-

Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the samples by flow cytometry within one hour.

Western Blot Analysis of Apoptosis Markers

Western blotting can be used to detect the expression levels of key proteins involved in the apoptotic pathway.

Materials:

-

Cell lysates from this compound-treated and control cells

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-cleaved PARP, anti-cleaved Caspase-9, anti-cleaved Caspase-3, anti-Bcl-2, anti-Bax, and a loading control like anti-β-actin or anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Treat cells with this compound at desired concentrations and time points.

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Analyze the band intensities and normalize to the loading control. An increase in the levels of cleaved PARP, cleaved Caspase-9, and cleaved Caspase-3, and changes in the Bax/Bcl-2 ratio are indicative of apoptosis induction.[5][6]

Visualizations

Caption: Experimental workflow for evaluating the effects of this compound.

Caption: this compound-induced intrinsic apoptosis pathway.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and Anticancer Activity of Novel this compound Derivatives as HsPDF Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. User Guide — graphviz 0.21 documentation [graphviz.readthedocs.io]

- 4. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - TW [thermofisher.com]

- 5. researchgate.net [researchgate.net]

- 6. Apoptosis Western Blot Cocktail (pro/cleaved Caspase-3, cleaved PARP1, muscle actin) (ab136812) | Abcam [abcam.com]

Determining the Effective Concentration of Actinonin for Cancer Cell Lines: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Actinonin is a naturally occurring hydroxamic acid-containing peptide mimetic with demonstrated antibacterial and anticancer properties. Its mechanism of action in cancer cells involves the inhibition of peptide deformylase (PDF), an enzyme crucial for mitochondrial protein synthesis, leading to the induction of apoptosis and cell cycle arrest.[1][2] This document provides detailed application notes and protocols for determining the effective concentration of this compound in various cancer cell lines, enabling researchers to assess its therapeutic potential.

Data Presentation: Efficacy of this compound Across Cancer Cell Lines

The effective concentration of this compound, typically represented as the half-maximal inhibitory concentration (IC50), varies across different cancer cell lines. The following table summarizes a compilation of reported IC50 values.

| Cell Line | Cancer Type | IC50 (µM) | IC50 (µg/mL) | Reference |

| U937 | Histiocytic Lymphoma | - | ~2-5 | |

| Hs578T | Breast Cancer | 19.3 | - | [3] |

| HT-29 | Colon Cancer | 17.3 | - | [3] |

| PC-3 | Prostate Cancer | 12.8 - 113.5 | - | [3][4] |

| Raji | Burkitt's Lymphoma | 4 | - | [4] |

| MDA-MB-468 | Breast Cancer | 6.9 | - | [4] |

| SK-LC-19 | Lung Cancer | 16.6 | - | [4] |

| HeLa | Cervical Cancer | 27.4 | - | [4] |

| HT-1080 | Fibrosarcoma | 15.7 | - | [4] |

| AL67 | - | 49.3 | - | [4] |

| HCT-116 | Colon Cancer | 22.6 | - | [4] |

| NB4 | Acute Promyelocytic Leukemia | - | ~2-5 | [5] |

| HL60 | Acute Promyelocytic Leukemia | 8.8 | ~2-5 | [2] |

| DAUDI | Burkitt's Lymphoma | 5.3 | - | [2] |

Note: Conversion between µM and µg/mL requires the molecular weight of this compound (~385.48 g/mol ). Discrepancies in IC50 values for the same cell line can arise from differences in experimental conditions, such as incubation time and assay methodology.

Experimental Protocols

Determination of Cell Viability using MTT Assay

This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of this compound on cancer cells. Metabolically active cells reduce the yellow MTT to a purple formazan product, the amount of which is proportional to the number of viable cells.[6]

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

-

MTT solution (5 mg/mL in PBS, sterile filtered)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

-

Drug Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of solvent used for the this compound stock).

-

Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.

-

MTT Addition: After incubation, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, protected from light.[7]

-

Formazan Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking on an orbital shaker for 15 minutes.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630-690 nm can be used to subtract background absorbance.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.

Analysis of Apoptosis by Annexin V/Propidium Iodide (PI) Staining

This protocol uses flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells following this compound treatment. Early apoptotic cells expose phosphatidylserine (PS) on the outer leaflet of the plasma membrane, which is detected by fluorescently labeled Annexin V. Propidium iodide (PI) is a fluorescent dye that can only enter cells with compromised membranes, thus staining late apoptotic and necrotic cells.[8]

Materials:

-

This compound-treated and control cells

-

Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit

-

1X Binding Buffer

-

Propidium Iodide (PI) solution

-

Phosphate-Buffered Saline (PBS)

-

Flow cytometer

Procedure:

-

Cell Treatment: Treat cells with various concentrations of this compound for the desired time period. Include an untreated control.

-

Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.

-

Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).[1]

-

Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.

-

Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.[9]

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[8]

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.[9]

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Cell Cycle Analysis by Propidium Iodide (PI) Staining

This protocol describes the use of PI staining and flow cytometry to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) after this compound treatment. PI stoichiometrically binds to DNA, so the fluorescence intensity is directly proportional to the DNA content.[3][10]

Materials:

-

This compound-treated and control cells

-

Cold 70% ethanol

-

Phosphate-Buffered Saline (PBS)

-

PI staining solution (containing RNase A)[4]

-

Flow cytometer

Procedure:

-

Cell Treatment and Harvesting: Treat cells with this compound as described previously and harvest approximately 1-2 x 10^6 cells.

-

Washing: Wash the cells with cold PBS.

-

Fixation: Resuspend the cell pellet in 1 mL of cold PBS. While gently vortexing, add 4 mL of cold 70% ethanol dropwise to fix the cells. Incubate on ice for at least 30 minutes or at -20°C for longer storage.[1][5]

-

Rehydration and Staining: Centrifuge the fixed cells and discard the ethanol. Wash the cell pellet with PBS. Resuspend the pellet in PI staining solution containing RNase A to degrade RNA and ensure specific DNA staining.[4]

-

Incubation: Incubate for 15-30 minutes at room temperature in the dark.[3]

-

Analysis: Analyze the samples by flow cytometry. The DNA content will be displayed as a histogram, from which the percentage of cells in G0/G1, S, and G2/M phases can be quantified.

Mandatory Visualizations

Caption: Experimental workflow for determining the effective concentration of this compound.

Caption: Signaling pathway of this compound-induced apoptosis and cell cycle arrest in cancer cells.

References

- 1. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]

- 2. Flow cytometry-based apoptosis detection - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]

- 4. corefacilities.iss.it [corefacilities.iss.it]

- 5. ucl.ac.uk [ucl.ac.uk]

- 6. researchgate.net [researchgate.net]

- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]

- 10. Flow cytometry with PI staining | Abcam [abcam.com]

Application Notes and Protocols for Actinonin in a Xenograft Mouse Model of Cancer

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of actinonin, a potent peptide deformylase (PDF) inhibitor, in preclinical xenograft mouse models of cancer. The information compiled herein, including detailed protocols and quantitative data, is intended to guide researchers in designing and executing in vivo studies to evaluate the anti-tumor efficacy of this compound.

Introduction

This compound is a naturally occurring antibiotic that has demonstrated significant anti-cancer properties. Its primary mechanism of action is the inhibition of human mitochondrial peptide deformylase (HsPDF), an enzyme essential for mitochondrial protein synthesis.[1][2] Inhibition of HsPDF in cancer cells leads to mitochondrial dysfunction, characterized by membrane depolarization and ATP depletion, ultimately triggering apoptosis.[1][2] Preclinical studies in various xenograft models have shown that this compound can effectively inhibit tumor growth with minimal toxicity to normal tissues, highlighting its potential as a therapeutic agent.[2][3]

Data Presentation

In Vitro Cytotoxicity of this compound

The following table summarizes the half-maximal inhibitory concentration (IC50) of this compound in various human cancer cell lines, demonstrating its broad-spectrum anti-proliferative activity.

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| Raji | Burkitt's Lymphoma | 4 | [3] |

| MDA-MB-468 | Breast Cancer | 6.9 | [3] |

| PC3 | Prostate Cancer | 12.8 | [3] |

| SK-LC-19 | Lung Cancer | 16.6 | [3] |

| HeLa | Cervical Cancer | 27.4 | [3] |

| HT-1080 | Fibrosarcoma | 15.7 | [3] |

| AL67 | 49.3 | [3] | |

| Hs578T | Breast Cancer | 19.3 | [4] |

| HT-29 | Colon Cancer | 17.3 | [4] |

| NB4 | Acute Promyelocytic Leukemia | ~2-5 µg/ml | [5] |

| HL60 | Acute Promyelocytic Leukemia | ~2-5 µg/ml | [5] |

In Vivo Efficacy of this compound in Xenograft Models

The table below presents a summary of the in vivo anti-tumor activity of this compound in different human cancer xenograft mouse models.

| Cancer Type | Cell Line | Mouse Strain | This compound Dosage & Administration | Treatment Schedule | Key Findings | Reference |

| Prostate Cancer | CWR22 | Athymic Nude | 250 mg/kg, i.p. | Twice daily for 2 weeks (excluding weekends) | Significant inhibition of tumor growth | [2] |

| Prostate Cancer | CWR22 | Athymic Nude | 500 mg/kg, oral | Twice daily for 2 weeks (excluding weekends) | Significant inhibition of tumor growth | [2] |

| Non-Small Cell Lung Cancer | A549 | Athymic Nude | 150 mg/kg, i.p. | Once daily for 2 weeks (excluding weekends) | Significant inhibition of tumor growth | [2] |

| Leukemia | AKR | Syngeneic | Dose-dependent | Not specified | Increased survival advantage | [5][6] |

Experimental Protocols

Preparation of this compound for In Vivo Administration

Proper formulation of this compound is critical for its bioavailability and efficacy in vivo. The following protocols are recommended for preparing this compound for intraperitoneal (i.p.) or oral (p.o.) administration.

Protocol 1: Clear Solution for Injection

This protocol is suitable for preparing a clear solution of this compound.

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO)

-

PEG300

-

Tween-80

-

Saline (0.9% NaCl)

Procedure:

-

Prepare a stock solution of this compound in DMSO (e.g., 50 mg/mL).

-

To prepare a 1 mL working solution, sequentially add and mix the following components:

-

100 µL of this compound stock solution (10% of final volume)

-

400 µL of PEG300 (40% of final volume)

-

50 µL of Tween-80 (5% of final volume)

-

450 µL of Saline (45% of final volume)

-

-

Ensure the solution is clear after each addition. Gentle warming or sonication can be used to aid dissolution.

-

It is recommended to prepare this working solution fresh on the day of use.

Protocol 2: Suspended Solution for Oral or Intraperitoneal Administration

This protocol yields a suspended solution of this compound.

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO)

-

20% SBE-β-CD in Saline

Procedure:

-

Prepare a stock solution of this compound in DMSO.

-

To prepare the final formulation, add the this compound stock solution to the 20% SBE-β-CD in saline to achieve a final DMSO concentration of 10%.

-

Use sonication to ensure a uniform suspension.

-

This formulation can be used for both oral and intraperitoneal administration.

Xenograft Mouse Model Establishment and Treatment

The following are generalized protocols for establishing subcutaneous xenograft models. Specific cell numbers and growth times may need to be optimized for different cell lines.

A549 Human Non-Small Cell Lung Cancer Xenograft Model